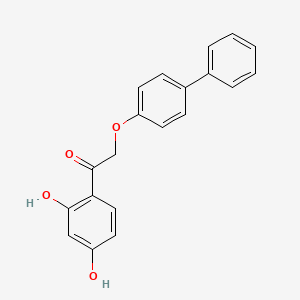
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a phenylphenoxy group attached to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dihydroxybenzaldehyde with 4-phenylphenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The phenylphenoxy group can interact with hydrophobic regions of biological molecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
1-(4-(Diphenylamino)phenyl)ethanone: Similar in structure but lacks the hydroxyl groups.
2,4-Dihydroxybenzophenone: Contains hydroxyl groups but differs in the overall structure.
4-Phenylphenol: A simpler structure with only one phenyl ring.
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one is unique due to the combination of hydroxyl groups and the phenylphenoxy moiety, which imparts distinct chemical and biological properties
生物活性
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one, commonly known as 2',4'-dihydroxyacetophenone or resacetophenone, is a phenolic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : 1-(2,4-Dihydroxyphenyl)ethan-1-one
- Molecular Formula : C15H14O3
- Molecular Weight : 242.27 g/mol
- CAS Number : 89-84-9
- Structure : The compound features a phenolic hydroxyl group which contributes to its biological activities.
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant properties. Its ability to scavenge free radicals is attributed to the presence of hydroxyl groups, which can donate electrons and neutralize reactive oxygen species (ROS). A study demonstrated that the compound showed a significant reduction in lipid peroxidation and increased the activity of antioxidant enzymes in vitro .
Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models. This anti-inflammatory action may be beneficial in treating conditions like arthritis and other inflammatory diseases. In a specific case study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a marked decrease in inflammatory markers .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies revealed effective inhibition of growth for both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
The biological activity of this compound can be attributed to its structural features:
- Hydroxyl Groups : These groups enhance the compound's ability to act as an electron donor, facilitating its role as an antioxidant.
- Aromatic Rings : The presence of multiple aromatic systems allows for π-π stacking interactions with biomolecules, influencing their function and stability.
Case Studies and Research Findings
特性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-16-8-11-18(19(22)12-16)20(23)13-24-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-12,21-22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALCCBWGOQFOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














